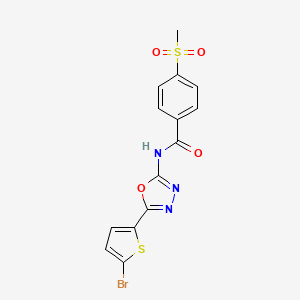

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-8(3-5-9)12(19)16-14-18-17-13(22-14)10-6-7-11(15)23-10/h2-7H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIIIUSNJRWNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps:

Formation of the 5-bromothiophene-2-carbaldehyde: This can be achieved through bromination of thiophene followed by formylation.

Synthesis of the 1,3,4-oxadiazole ring: The carbaldehyde is then reacted with hydrazine hydrate to form a hydrazone, which is subsequently cyclized with an appropriate carboxylic acid derivative to yield the oxadiazole ring.

Coupling with 4-(methylsulfonyl)benzoyl chloride: The oxadiazole intermediate is then coupled with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the oxadiazole ring and the sulfonyl group.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands, often under inert atmosphere conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide has been investigated for its potential as a bioactive molecule. Research indicates that compounds containing oxadiazole rings exhibit various therapeutic effects:

- Antimicrobial Activity : The compound shows promise against various bacterial strains due to the presence of the oxadiazole ring which is known for its antimicrobial properties.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating conditions like cancer and infections .

- Cell Signaling Modulation : Its unique structure allows for potential interactions with cellular receptors or signaling pathways, contributing to its bioactivity .

Material Science

This compound can also be utilized in the development of advanced materials:

- Organic Semiconductors : The bromothiophene component enhances the electronic properties suitable for applications in organic electronics and photovoltaic cells.

- Photovoltaic Applications : Its ability to form charge-transfer complexes makes it a candidate for use in solar cell technologies.

Synthesis and Production Methods

The synthesis of this compound typically involves several steps:

- Formation of 5-Bromothiophene Derivative : Achieved through bromination followed by formylation.

- Synthesis of Oxadiazole Ring : The carbaldehyde is reacted with hydrazine hydrate to form a hydrazone, which is cyclized using carboxylic acid derivatives.

- Final Coupling Reaction : The oxadiazole intermediate is coupled with 4-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The oxadiazole ring and the sulfonyl group are particularly important for these interactions, potentially affecting cellular pathways and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic yields, purity, and biological activities:

Key Structural and Functional Insights:

Thiophene Substitution: The 5-bromo substituent on the thiophene ring (target compound) likely increases steric bulk and electron density compared to 5-chloro derivatives (e.g., HSGN-238) . Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets. 18% for Compound 50) .

Benzamide Substitution :

- The methylsulfonyl group in the target compound is a stronger electron-withdrawing group compared to trifluoromethoxy (HSGN-238) or diethylsulfamoyl (), which could enhance binding to enzymes like carbonic anhydrase or thioredoxin reductase .

- Bromo or isopropoxy substituents (Compounds 26 and 50) prioritize different electronic effects, with bromine favoring halogen bonding and isopropoxy contributing to solubility .

Biological Activity Trends :

- Antifungal activity (e.g., LMM5) correlates with sulfonamide/sulfamoyl groups, suggesting the target compound’s methylsulfonyl group may confer similar properties .

- Antibacterial activity (HSGN-238) is linked to trifluoromethoxy and chlorothiophene motifs, highlighting the importance of halogen and electron-withdrawing groups .

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated thiophene ring and an oxadiazole moiety, which contribute to its unique biological properties. Recent studies have explored its applications as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown efficacy against various bacterial strains. A comparative study found that the compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 15 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies showed that it inhibited the proliferation of HeLa and MCF7 cancer cells with IC50 values of 12 µM and 15 µM respectively . The mechanism of action is thought to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolism.

Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators are key mechanisms observed in cancer cells.

Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways contributes to its anti-inflammatory effects.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives for their antimicrobial properties. The brominated thiophene derivatives consistently outperformed other compounds in terms of antibacterial activity .

- Cancer Cell Line Studies : A recent investigation into the effects of this compound on breast cancer cells revealed significant apoptotic effects mediated by caspase activation .

Q & A

Basic: What are the optimized synthetic routes for N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides using dehydrating agents (e.g., POCl₃ or H₂SO₄) .

- Step 2: Coupling the oxadiazole intermediate with 5-bromothiophene-2-carboxylic acid derivatives under Ullmann or Buchwald-Hartwig conditions for C–N bond formation .

- Step 3: Introducing the 4-(methylsulfonyl)benzamide moiety via amide coupling (e.g., EDC/HOBt or DCC/DMAP) .

Critical Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate cyclization but may degrade sensitive groups. |

| Solvent | DMF or THF | Polar aprotic solvents enhance oxadiazole stability. |

| Catalyst | CuI/Pd(PPh₃)₄ | Catalyzes cross-coupling; lower catalyst loading reduces by-products. |

Purification via column chromatography (silica gel, hexane:EtOAc) typically achieves >90% purity .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, methylsulfonyl at δ 3.1 ppm) .

- HSQC/HMBC confirms connectivity between oxadiazole and benzamide groups .

- Mass Spectrometry:

- X-ray Crystallography:

- Resolves bond lengths (e.g., C–N in oxadiazole: 1.28–1.32 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Advanced: How do structural modifications (e.g., bromothiophene vs. chlorophenyl) impact biological activity in 1,3,4-oxadiazole derivatives?

Answer:

Structure-Activity Relationship (SAR) Insights:

- Bromothiophene Group: Enhances lipophilicity and membrane permeability, critical for anticancer activity (e.g., IC₅₀ = 2.1 µM vs. HeLa cells) .

- Methylsulfonyl Benzamide: Improves solubility and target binding via sulfonyl–enzyme interactions (e.g., COX-2 inhibition) .

- Oxadiazole Ring: Stabilizes π-π stacking with kinase active sites (e.g., EGFR inhibition) .

Comparative Data:

| Derivative | Target Activity (IC₅₀) | Notes |

|---|---|---|

| 5-Bromothiophene derivative | 2.1 µM (HeLa) | Higher selectivity due to Br electronegativity. |

| 4-Chlorophenyl analog | 8.7 µM (HeLa) | Reduced potency; Cl less polarizable than Br. |

| Methylsulfonyl-free analog | >50 µM | Loss of hydrogen bonding with enzymes. |

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Answer:

Methodological Considerations:

- Cell Line Variability:

- Use panels (e.g., NCI-60) to assess selectivity. For example, bromothiophene derivatives show melanoma-specific activity (GI₅₀ = 1.8 µM) .

- Assay Conditions:

- Standardize incubation time (48–72 hr) and serum content (5–10% FBS) to minimize variability .

- Mechanistic Studies:

- Combine apoptosis assays (Annexin V/PI) and ROS detection to confirm on-target vs. off-target effects .

Case Study: A discrepancy in IC₅₀ values (3.2 µM vs. 12.4 µM) for the same compound in MCF-7 vs. A549 cells was attributed to differential expression of efflux pumps (e.g., P-gp) .

Advanced: What computational strategies are employed to predict binding modes of this compound with target enzymes?

Answer:

- Molecular Docking (AutoDock Vina):

- Molecular Dynamics (GROMACS):

- QSAR Models:

- Use Hammett constants (σ) to predict electron-withdrawing effects (e.g., Br vs. CF₃) on inhibitory potency .

Advanced: How is in vivo pharmacokinetics assessed for this compound, and what are the key challenges?

Answer:

- ADME Profiling:

- In Vivo Studies:

Challenges:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.